molecular formula C24H17F2NO4S B2688548 1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate CAS No. 343373-98-8

1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate

Cat. No.: B2688548
CAS No.: 343373-98-8
M. Wt: 453.46
InChI Key: YLNPJGCQRQDIKC-UHFFFAOYSA-N
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Description

1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a naphthyl group, a difluorophenylsulfonyl group, and an anilinoacetate moiety.

Preparation Methods

The synthesis of 1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Difluorophenylsulfonyl Group: This step involves the sulfonylation of a difluorobenzene derivative using a sulfonyl chloride reagent under basic conditions.

    Coupling with Anilinoacetate: The final step involves the coupling of the naphthyl and difluorophenylsulfonyl intermediates with an anilinoacetate derivative through a nucleophilic substitution reaction

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes

Comparison with Similar Compounds

1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate can be compared with other similar compounds, such as:

    1-Naphthyl 2-[2,4-dichloro(phenylsulfonyl)anilino]acetate: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.

    1-Naphthyl 2-[2,4-dimethyl(phenylsulfonyl)anilino]acetate: Methyl groups instead of fluorine, affecting its reactivity and applications.

    1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]propionate:

Properties

IUPAC Name

naphthalen-1-yl 2-[N-(benzenesulfonyl)-2,4-difluoroanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO4S/c25-18-13-14-22(21(26)15-18)27(32(29,30)19-9-2-1-3-10-19)16-24(28)31-23-12-6-8-17-7-4-5-11-20(17)23/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNPJGCQRQDIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC=CC3=CC=CC=C32)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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